molecular formula C11H13NO4 B1583214 DL-N-Benzoyl-2-methylserine CAS No. 7508-82-9

DL-N-Benzoyl-2-methylserine

Cat. No.: B1583214
CAS No.: 7508-82-9
M. Wt: 223.22 g/mol
InChI Key: FVWQRKJTTRAXJP-UHFFFAOYSA-N
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Description

DL-N-Benzoyl-2-methylserine is an organic compound with the molecular formula C11H13NO4. It is a derivative of propanoic acid and contains both amide and hydroxyl functional groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-N-Benzoyl-2-methylserine can be achieved through several methods. One common approach involves the asymmetric synthesis of optically active methyl-2-benzamido-methyl-3-oxobutanoate using short-chain alcohol dehydrogenases from Burkholderia gladioli . These enzymes facilitate the dynamic kinetic asymmetric transformation of the substrate, resulting in the desired product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions. The use of robust enzymes and efficient reaction pathways ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

DL-N-Benzoyl-2-methylserine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl and amide groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amide group may produce amines.

Scientific Research Applications

DL-N-Benzoyl-2-methylserine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a substrate for enzymatic reactions and studies involving enzyme kinetics.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of DL-N-Benzoyl-2-methylserine involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amide groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzamido-3-hydroxybutanoic acid
  • 2-Benzamido-3-hydroxy-2-phenylpropanoic acid
  • 2-Benzamido-3-hydroxy-2-ethylpropanoic acid

Uniqueness

DL-N-Benzoyl-2-methylserine is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its combination of amide and hydroxyl groups makes it versatile for various chemical reactions and applications.

Properties

IUPAC Name

2-benzamido-3-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-11(7-13,10(15)16)12-9(14)8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWQRKJTTRAXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40324575
Record name ST50405772
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40324575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7508-82-9
Record name NSC407106
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407106
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50405772
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40324575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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